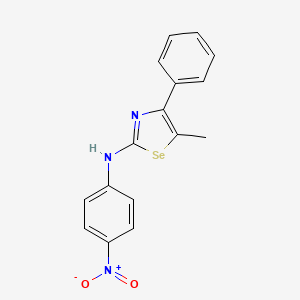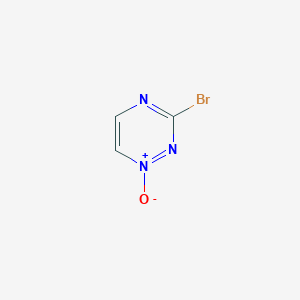
3-Bromo-1-oxo-1lambda~5~,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-oxo-1lambda~5~,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of a bromine atom and an oxo group in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-oxo-1lambda~5~,2,4-triazine can be achieved through several methods. One common approach involves the bromination of 1-oxo-1lambda~5~,2,4-triazine using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-oxo-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The triazine ring can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to different oxo or hydroxy derivatives.
Applications De Recherche Scientifique
3-Bromo-1-oxo-1lambda~5~,2,4-triazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-oxo-1lambda~5~,2,4-triazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells. The bromine atom and oxo group play crucial roles in binding to the active sites of these targets, leading to their inactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features but lacking the bromine atom and oxo group.
3-Chloro-1-oxo-1lambda~5~,2,4-triazine: A similar compound with a chlorine atom instead of bromine.
3-Bromo-1,2,4-triazine: A related compound without the oxo group.
Uniqueness
3-Bromo-1-oxo-1lambda~5~,2,4-triazine is unique due to the presence of both the bromine atom and the oxo group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
63197-08-0 |
|---|---|
Formule moléculaire |
C3H2BrN3O |
Poids moléculaire |
175.97 g/mol |
Nom IUPAC |
3-bromo-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C3H2BrN3O/c4-3-5-1-2-7(8)6-3/h1-2H |
Clé InChI |
ZUKUGPZJPQFHQS-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=NC(=N1)Br)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




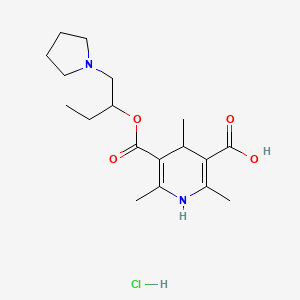

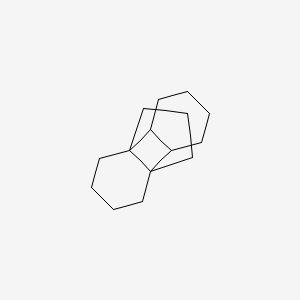
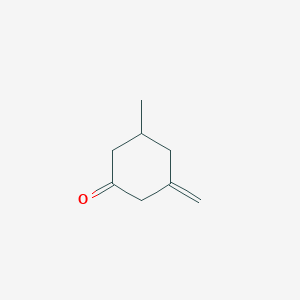



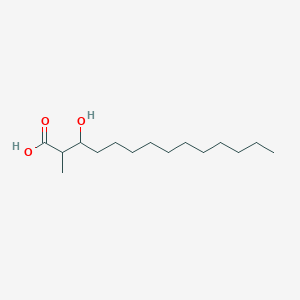
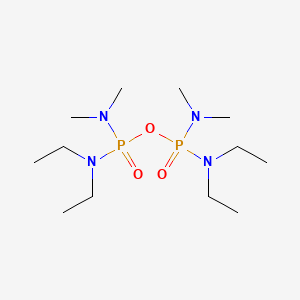
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
